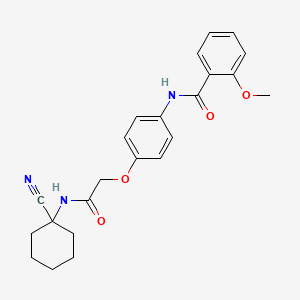

N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide

Description

N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzamide core linked to a 4-substituted phenyl group via an ethoxy bridge. The ethoxy moiety is further modified with a 1-cyanocyclohexylamine group, introducing both steric bulk and polar functional groups. The compound’s molecular formula is inferred as C₂₃H₂₄N₃O₄, with a molecular weight of 406.46 g/mol, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name |

N-[4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]phenyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-29-20-8-4-3-7-19(20)22(28)25-17-9-11-18(12-10-17)30-15-21(27)26-23(16-24)13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFUOKQPSUWIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using different techniques such as stirring without solvent, fusion, or using a catalytic amount of triethylamine in boiling ethanol .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the cyano and oxoethoxy groups makes it reactive under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the cyano group can be reduced to an amine using hydrogenation or other reducing agents . Substitution reactions can occur at the aromatic ring, facilitated by electrophilic or nucleophilic reagents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties . In industry, it can be used in the development of new materials or as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with key benzamide derivatives from the evidence:

Key Structural and Functional Insights

Methoxy groups (e.g., in Glibenclamide and the target compound) are associated with improved metabolic stability and membrane permeability due to reduced oxidative metabolism .

Synthetic Methodologies The target compound’s ethoxy bridge likely derives from nucleophilic substitution or Mitsunobu reactions, akin to NCGC607 () . Fluorescent analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide highlight the utility of methoxybenzamides in optical studies, suggesting the target compound could be modified for similar applications .

Therapeutic Potential Unlike ML266 and NCGC607, which target GCase in lysosomal storage disorders, the target compound’s cyanocyclohexyl group may confer affinity for alternative enzymes or receptors, warranting further kinase or protease screening .

Physicochemical Properties

- The target compound’s higher molecular weight (406.46 g/mol) compared to AGN-PC-05CAAT (300.35 g/mol) may reduce bioavailability, necessitating formulation optimization .

Biological Activity

N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide, with the CAS number 852684-81-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O4, with a molecular weight of 407.46 g/mol. The compound features a cyanocyclohexyl group, an ether linkage, and a methoxybenzamide moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O4 |

| Molecular Weight | 407.46 g/mol |

| CAS Number | 852684-81-2 |

| Purity | 98% |

Cytotoxicity

Recent studies have evaluated the cytotoxic activity of various benzamide derivatives, including those similar to this compound. These studies often employ the MTT assay to assess cell viability against cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).

- Mechanism of Action : The primary mechanism reported for the cytotoxic effects of similar compounds involves the induction of apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases. Compounds with structural similarities to this compound have shown promising results in inducing apoptosis in tumor cells.

- Case Studies : In a comparative study, derivatives exhibited IC50 values significantly lower than cisplatin, a standard chemotherapeutic agent. For example, one derivative demonstrated an IC50 value of 0.4 µM against MDA-MB-231 cells, indicating a potency approximately 78 times greater than that of cisplatin .

Structure-Activity Relationship (SAR)

The structural components of this compound play crucial roles in its biological activity:

- Amino Group : The presence of the amino group is essential for enhancing binding affinity to target proteins involved in cell proliferation.

- Methoxy Substituent : The methoxy group may improve lipophilicity, facilitating better cellular uptake.

- Cyanocyclohexyl Moiety : This unique structure may contribute to specific interactions with biological targets.

Comparative Analysis

A comparative analysis of related compounds highlights the significance of functional groups in determining cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-(2-((1-Cyanocyclohexyl)amino)... | MDA-MB-231 | 0.4 | Apoptosis induction |

| Benzamide Derivative A | MDA-MB-231 | 31.5 | Topoisomerase II inhibition |

| Benzamide Derivative B | HT-29 | 20.0 | Caspase activation |

Q & A

Basic Research Questions

Q. What coupling agents and reaction conditions are recommended for synthesizing this compound, and how do they influence yield?

- The compound’s amide bonds can be synthesized using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) . These reagents activate carboxylic acids for nucleophilic attack by amines, forming stable intermediates. Optimal yields are achieved under anhydrous conditions in polar aprotic solvents (e.g., DCM) at 25–40°C . Alternative methods, such as acyl chloride formation using oxalyl dichloride, may also be employed for sterically hindered substrates .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- 1H-NMR and IR spectroscopy are essential for verifying amide bond formation (e.g., carbonyl stretch at ~1650 cm⁻¹ in IR) and aromatic substitution patterns. Elemental analysis confirms stoichiometry, while HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS) validate molecular weight .

Q. What are the optimal pH and temperature conditions for fluorescence-based studies of this compound?

- Fluorescence intensity peaks at pH 5 and 25°C , as protonation states and thermal stability affect electronic transitions. Solvent polarity (e.g., ethanol or DMF) should be optimized to minimize quenching. Stability over time (up to 24 hours) must be confirmed to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data under varying solvent conditions?

- Systematic solvent screening (e.g., dielectric constant variation) and Stern-Volmer analysis can identify quenching mechanisms. For example, polar solvents may stabilize excited states, while hydrogen-bonding solvents (e.g., water) could induce aggregation. Cross-validate findings with UV-Vis spectroscopy to correlate absorbance and emission trends .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Introducing electron-withdrawing groups (e.g., cyano) on the cyclohexyl moiety (as seen in structurally related compounds) improves metabolic stability. Substituting the methoxy group with halogens (e.g., Cl) can enhance binding affinity to hydrophobic targets. Computational docking studies (e.g., AutoDock Vina) should guide rational design prior to synthesis .

Q. What strategies optimize multi-step synthesis to minimize side reactions?

- Use sequential coupling protocols with orthogonal protecting groups (e.g., Boc for amines) to prevent undesired cross-reactions. Monitor intermediates via TLC or LC-MS after each step. For example, acylation of the primary amine should precede etherification to avoid competing nucleophilic attacks .

Q. How does pH and temperature affect the compound’s stability in long-term bioactivity assays?

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed amides) can be identified via HRMS . Buffer systems (e.g., phosphate at pH 7.4) should mimic physiological conditions while preventing precipitation .

Q. What analytical approaches validate the compound’s mechanism of action in enzymatic assays?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (e.g., Kd, ΔH). Pair with molecular dynamics simulations to map interaction hotspots. For enzyme inhibition, use Michaelis-Menten kinetics to determine IC50 and mode of inhibition (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.